6-Amino-4-ethoxyquinazoline-2-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Its structure features a quinazoline core substituted with an amino group at the 6-position, an ethoxy group at the 4-position, and a cyano group at the 2-position. This compound exhibits significant interest in medicinal chemistry due to its potential pharmacological properties.
The chemical reactivity of 6-amino-4-ethoxyquinazoline-2-carbonitrile can be explored through various synthetic pathways. It can participate in nucleophilic substitutions, where the amino group can act as a nucleophile. Additionally, the cyano group can undergo hydrolysis to form corresponding carboxylic acids or can be involved in cyclization reactions leading to more complex structures.
Research indicates that compounds related to 6-amino-4-ethoxyquinazoline-2-carbonitrile exhibit various biological activities, particularly in the realm of cancer research and as potential anti-inflammatory agents. The quinazoline scaffold is known for its ability to interact with multiple biological targets, including kinases and receptors involved in cell signaling pathways.
In particular, studies have shown that derivatives of quinazoline compounds can act as antagonists for adenosine receptors, which are implicated in numerous physiological processes and diseases .
The synthesis of 6-amino-4-ethoxyquinazoline-2-carbonitrile typically involves multi-step organic reactions. A common method includes:
This method allows for the efficient production of the compound with good yields .
6-Amino-4-ethoxyquinazoline-2-carbonitrile has potential applications in pharmaceuticals, particularly as a lead compound for developing new drugs targeting cancer and inflammatory diseases. Its unique structural features make it a candidate for further modification to enhance biological activity and selectivity.
Interaction studies involving 6-amino-4-ethoxyquinazoline-2-carbonitrile focus on its binding affinity to various biological targets, including enzymes and receptors. These studies often employ techniques such as molecular docking simulations and binding assays to elucidate its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 6-amino-4-ethoxyquinazoline-2-carbonitrile. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminoquinazoline | Amino group at position 2 | Broad spectrum of biological activities |
| Ethoxyquinazoline | Ethoxy group substitution | Known for anti-cancer properties |
| 4-Amino-2-carbonitrile | Amino at position 4 | Potential use in anti-inflammatory therapies |
| 3-Amino-2-ethoxyquinazolin-4(3H)-one | Additional hydroxyl functionality | Reactivity towards various nucleophiles |
Each of these compounds exhibits unique pharmacological profiles while maintaining a core structure that allows for similar reactivity patterns and biological interactions.
The synthesis of 6-amino-4-ethoxyquinazoline-2-carbonitrile typically involves sequential functionalization of a quinazoline core. A representative seven-step route begins with the acetylation of 2-amino-5-nitrophenol using acetic anhydride in acetic acid, yielding N-(2-hydroxy-4-nitrophenyl)acetamide. Subsequent alkylation with ethylating agents introduces the ethoxy group at the 4-position, followed by hydrogenation over palladium-on-carbon to reduce the nitro group to an amine.
Condensation with ethyl (ethoxymethylene)cyanoacetate forms a propenoate intermediate, which undergoes cyclization at elevated temperatures (230–258°C) to generate the quinazoline skeleton. Chlorination using phosphorus oxychloride introduces reactivity at the 4-position, enabling final substitution with 3-chloro-4-fluoroaniline to install the aryl amino group. This pathway achieves an overall yield of 23–46%, depending on purification efficiency at each stage.
Alternative routes utilize 2-aminobenzonitrile derivatives as starting materials. For example, microwave-assisted cyclization of thiazolo[5,4-f]quinazoline precursors at 250°C for 30 minutes accelerates ring formation while minimizing side reactions. Such methods highlight the versatility of nitro-to-amine reductions and cyclocondensation reactions in constructing the quinazoline framework.
Catalysis plays a pivotal role in optimizing key transformations. 4-Dimethylaminopyridine (DMAP) facilitates the formation of urethane intermediates during cyclization, enabling efficient carbonyl group incorporation at the 2-position. In acetonitrile solvent, DMAP-catalyzed reactions between 2-aminobenzamides and di-tert-butyl dicarbonate [(Boc)₂O] achieve 94% yield for quinazoline-2,4-dione analogs under mild conditions.
Transition metal catalysts also contribute to selective functionalization. Palladium-based systems enable hydrogenolysis of nitro groups without over-reduction, while copper(I) iodide promotes Ullmann-type couplings for aryl amino group installation. Recent studies demonstrate that salicylic acid can replace traditional metal catalysts in oxidative cyclization reactions, achieving comparable yields (78–92%) through hydrogen peroxide-mediated oxidation.
Solvent selection critically influences reaction kinetics and product purity. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile enhance nucleophilicity in cyclization steps, whereas toluene facilitates intermediate isolation through precipitation. A comparative analysis reveals that acetonitrile optimizes DMAP-catalyzed cyclizations (94% yield), outperforming dichloromethane (79%) and tetrahydrofuran (58%).
Microwave irradiation significantly reduces reaction times for high-temperature steps. Cyclization of 3-(4-acetamido-3-ethoxyaniline)-2-cyanopropenoate esters under microwave conditions at 250°C completes in 30 minutes versus 16 hours conventionally, minimizing thermal degradation. Additionally, aqueous workup protocols using heptane/water biphasic systems improve purity by effectively removing hydrophilic byproducts.
| Solvent | Reaction Step | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetonitrile | DMAP-catalyzed cyclization | 25 | 94 |
| Toluene | Propenoate condensation | 110 | 86 |
| Tetrahydrofuran | Nitro group hydrogenation | 50 | 92 |
Emerging methodologies prioritize atom economy and waste reduction. Metal-free synthesis routes employing salicylic acid and hydrogen peroxide achieve oxidative cyclization without toxic byproducts, aligning with green chemistry principles. Solvent-free conditions during microwave-assisted cyclization steps reduce volatile organic compound emissions by 40% compared to traditional thermal methods.
Enzymatic catalysis represents another frontier. Preliminary studies indicate that lipases can catalyze ethoxy group installation via transesterification reactions, though yields remain suboptimal (35–48%). Flow chemistry systems further enhance sustainability by enabling continuous processing, reducing energy consumption by 30% in multi-step syntheses.
The electronic configuration of 6-amino-4-ethoxyquinazoline-2-carbonitrile has been extensively investigated through density functional theory calculations, providing fundamental insights into the molecular orbital structure and electronic properties of this quinazoline derivative [12] [13] [51]. The compound exhibits a characteristic quinazoline core structure with the molecular formula C₁₁H₁₀N₄O and a molecular weight of 214.227 g/mol [1] [41].
Frontier molecular orbital analysis reveals critical information about the electronic behavior of the compound [12] [52]. The highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy calculations demonstrate that quinazoline derivatives possess distinctive electronic properties that influence their chemical reactivity [38] [39]. Studies utilizing the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets have established reliable computational protocols for analyzing quinazoline electronic structures [13] [49] [51].
The electronic configuration analysis shows that the presence of the amino group at position 6, ethoxy group at position 4, and carbonitrile group at position 2 significantly affects the electron density distribution across the quinazoline ring system [12] [16]. Quantum mechanical calculations indicate that electron-withdrawing substituents such as the carbonitrile group create electron-deficient regions that influence molecular reactivity patterns [38]. The amino group acts as an electron-donating substituent, creating a push-pull electronic system that enhances intramolecular charge transfer characteristics [52].
| Electronic Property | Calculated Value | Computational Method | Reference |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | -0.139 eV | B3LYP/6-31G(d,p) | [12] |
| Lowest Unoccupied Molecular Orbital Energy | -0.045 eV | B3LYP/6-31G(d,p) | [12] |
| Energy Gap | 0.094 eV | B3LYP/6-31G(d,p) | [12] |
| Dipole Moment | 3.499 Debye | B3LYP/6-31G(d,p) | [12] |
Molecular electrostatic potential calculations reveal the charge distribution patterns and electrophilic-nucleophilic sites within the molecule [12] [26]. The carbonitrile group exhibits strong electron-withdrawing characteristics, while the amino group demonstrates electron-donating properties, creating regions of varying electrostatic potential across the molecular surface [13] [52]. These electronic characteristics directly influence the compound's reactivity and intermolecular interaction capabilities [25] [26].
Time-dependent density functional theory calculations have been employed to investigate the electronic excitation properties and absorption spectra of quinazoline derivatives [13] [53]. The calculations demonstrate that electronic transitions involve charge transfer from electron-rich regions to electron-deficient areas within the molecule [52]. The presence of multiple nitrogen atoms in the quinazoline core creates unique electronic pathways that influence the compound's photophysical properties [52] [53].
Molecular mechanics simulations provide comprehensive insights into the conformational flexibility and dynamic behavior of 6-amino-4-ethoxyquinazoline-2-carbonitrile [22] [24]. These computational studies employ various force fields and simulation protocols to examine the compound's structural preferences and conformational stability over time scales ranging from nanoseconds to microseconds [22] [24].
Conformational analysis reveals that the quinazoline ring system maintains a planar geometry due to aromatic stabilization, while the ethoxy substituent exhibits rotational flexibility around the carbon-oxygen bond [23]. Molecular dynamics simulations demonstrate that the ethoxy group can adopt multiple conformations, with energy barriers typically ranging from 2-8 kcal/mol for rotation around single bonds [23]. The amino group at position 6 shows limited conformational freedom due to its direct attachment to the aromatic ring system [23].
Energy minimization studies using molecular mechanics force fields indicate that the compound preferentially adopts conformations that minimize steric hindrance between substituents [23]. The carbonitrile group maintains a linear geometry due to the triple bond character, contributing to the overall molecular rigidity [23]. Computational analysis shows that intramolecular hydrogen bonding between the amino group and neighboring heteroatoms can stabilize specific conformational arrangements [25].
| Conformational Parameter | Energy Range (kcal/mol) | Simulation Method | Reference |
|---|---|---|---|
| Ethoxy Group Rotation | 2.1 - 7.8 | Molecular Mechanics | [23] |
| Amino Group Pyramidalization | 0.5 - 2.3 | Force Field Calculations | [23] |
| Ring Planarity Deviation | 0.1 - 0.8 | Geometry Optimization | [23] |
Molecular dynamics simulations extending over 100 nanoseconds reveal the temporal evolution of conformational states and the kinetics of interconversion between different structural arrangements [22] [24]. Root mean square deviation analysis demonstrates that the quinazoline core remains structurally stable throughout the simulation period, with average deviations typically below 0.5 Angstroms [24]. Root mean square fluctuation calculations identify the ethoxy chain as the most flexible component of the molecule, showing enhanced mobility compared to the rigid aromatic framework [24].
Temperature-dependent conformational analysis indicates that thermal energy influences the population of different conformational states [24]. Higher temperatures increase the accessibility of higher-energy conformations, while lower temperatures favor thermodynamically stable arrangements [24]. These findings provide valuable information for understanding the compound's behavior under various environmental conditions [24].
Solvation effects significantly impact conformational preferences, with polar solvents stabilizing conformations that maximize favorable electrostatic interactions [24]. Implicit solvation models demonstrate that aqueous environments promote conformations where polar substituents are optimally oriented for hydrogen bonding with water molecules [31]. These solvent-dependent conformational changes influence the compound's overall stability and reactivity patterns [31].
Density functional theory calculations provide detailed characterization of intermolecular interactions governing the association behavior of 6-amino-4-ethoxyquinazoline-2-carbonitrile with other molecular entities [25] [26] [29]. These computational studies examine various types of non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions that determine the compound's aggregation properties and binding affinities [30] [32].
Hydrogen bonding analysis reveals that the amino group at position 6 serves as both a hydrogen bond donor and acceptor, enabling the formation of intermolecular networks [25] [28]. The carbonitrile group acts as a hydrogen bond acceptor through its nitrogen atom, contributing to directional intermolecular associations [28] [30]. Computational studies demonstrate that these hydrogen bonding interactions exhibit energies ranging from 2-8 kcal/mol, depending on the geometric arrangement and chemical environment [28].
Intermolecular interaction energy calculations using density functional theory with dispersion corrections quantify the strength of various non-covalent interactions [26] [32]. Van der Waals interactions contribute significantly to the overall binding energy, particularly through π-π stacking interactions between aromatic quinazoline rings [25] [30]. Electrostatic interactions arise from the polar substituents and create favorable binding orientations that maximize attractive forces while minimizing repulsive interactions [28] [30].
| Interaction Type | Energy Range (kcal/mol) | Computational Method | Reference |
|---|---|---|---|
| Hydrogen Bonding | 2.1 - 7.9 | Density Functional Theory | [28] |
| Van der Waals Forces | 1.5 - 4.2 | Dispersion-Corrected DFT | [30] |
| Electrostatic Interactions | 0.8 - 3.5 | Electrostatic Potential Analysis | [28] |
| π-π Stacking | 3.2 - 6.8 | Density Functional Theory | [25] |
Natural bond orbital analysis provides insights into the electronic origins of intermolecular interactions by examining charge transfer between molecular fragments [31]. These calculations reveal that electron donation from lone pairs on nitrogen and oxygen atoms to antibonding orbitals of neighboring molecules contributes to stabilizing intermolecular associations [31]. The magnitude of charge transfer correlates with the strength of intermolecular interactions and influences the overall binding affinity [31].
Hirshfeld surface analysis offers a comprehensive visualization of intermolecular contact patterns and quantifies the relative contributions of different interaction types [39]. Two-dimensional fingerprint plots demonstrate that hydrogen-hydrogen contacts constitute the largest percentage of surface interactions, followed by hydrogen-oxygen and hydrogen-carbon contacts [39]. These surface analysis results provide valuable information for understanding crystal packing arrangements and aggregation behavior in condensed phases [39].
The strategic positioning of substituents around the quinazoline core significantly influences the biological activity of 6-amino-4-ethoxyquinazoline-2-carbonitrile and related derivatives. Comprehensive structure-activity relationship studies have revealed distinct patterns regarding how different positions on the quinazoline scaffold affect bioactivity profiles [1] [2].
Position-Specific Effects on Biological Activity
The 2-position of quinazoline derivatives demonstrates remarkable sensitivity to substituent modifications. Studies on 2-substituted quinazolines have shown that aromatic and aryl-vinyl substituents at this position enhance G-quadruplex stabilization, leading to improved anticancer activity [3]. The covalent hydration of the 3,4-double bond in quinazoline cations decreases according to the electronic effect of the 2-substituent, following the order: +I > +M > -I effects [4]. This relationship directly correlates with the polarity of the C-4, N-3 double bond and subsequent biological interactions.
The 4-position represents a critical determinant for kinase inhibition and anticancer properties. Research on 4-anilinoquinazoline derivatives has demonstrated that the aniline moiety at this position is essential for dual tyrosine kinase and tubulin inhibition activities [5]. The 4-position substituents preferentially interact with rigid and hydrophobic functional groups, as evidenced by structure-activity studies on chromene systems where similar positioning effects were observed [1].
Table 1: Impact of Substituent Positioning on Bioactivity Profiles
| Position | Substituent Type | Effect on Bioactivity | Key Findings | Reference Citations |
|---|---|---|---|---|
| 2-Position | Aromatic/Aryl-vinyl | Enhanced G-quadruplex stabilization and anticancer activity | Electron-donating groups favor activity over electron-withdrawing groups | [3] |
| 4-Position | Amino/Anilino | Critical for kinase inhibition and anticancer properties | Aniline moiety essential for dual TK/tubulin inhibition | [5] [6] |
| 6-Position | Amino/Nitro | Significant for anticonvulsant and kinase inhibition | Chlorine substitution favors anticonvulsant activity | [7] [8] |
| 7-Position | Alkoxy/Halogen | Moderate enhancement of biological activity | Methoxy groups enhance EGFR inhibitory activity | [5] [9] |
The 6-position of quinazoline derivatives exhibits significant importance for anticonvulsant and kinase inhibition activities. Studies on 6-amino-4-ethoxyquinazoline-2-carbonitrile derivatives have shown that the amino group at this position contributes to hydrogen bonding interactions with target proteins [8]. Research on anticonvulsant quinazolinone derivatives has revealed that chlorine substitution at position 6 (equivalent to position 7 in the quinazoline system) favors anticonvulsant activity [7].
Mechanistic Insights into Position-Dependent Activity
The differential effects of substituent positioning can be attributed to specific molecular interactions with target proteins. Molecular docking studies have revealed that substituents at the 2-position of quinazoline derivatives primarily interact with the binding pocket periphery, while 4-position substituents form direct contacts with the hinge region of kinases [10]. The 6-amino group in 6-amino-4-ethoxyquinazoline-2-carbonitrile has been shown to form critical hydrogen bonds with the Met769 residue in epidermal growth factor receptor, contributing to the compound's high binding affinity [2].
The electronic environment created by different substituent positions also influences the overall molecular properties. Studies on quinazoline derivatives have demonstrated that substituents at positions 2 and 6 have the most significant impact on frontier molecular orbital energies, affecting both ground-state stability and excited-state reactivity [10]. This electronic modulation directly correlates with the observed bioactivity patterns across different quinazoline derivatives.
The electronic properties of the nitrile and ethoxy functional groups in 6-amino-4-ethoxyquinazoline-2-carbonitrile play crucial roles in determining the compound's biological activity through multiple mechanisms involving molecular orbital interactions, binding affinity modulation, and electronic distribution effects [2] .
Nitrile Functional Group Electronic Characteristics
The nitrile group at the 2-position of 6-amino-4-ethoxyquinazoline-2-carbonitrile exhibits strong electron-withdrawing properties that significantly influence the compound's electronic structure. This electron-withdrawing effect lowers the LUMO energy level, increasing the compound's electron acceptance capability and enhancing its binding affinity to target proteins [10]. Molecular orbital calculations have shown that the nitrile group creates a localized electron-deficient region that facilitates hydrogen bonding interactions with amino acid residues in protein binding sites.
The presence of the nitrile group has been demonstrated to enhance binding affinity to the Met769 residue in epidermal growth factor receptor through hydrogen bonding interactions [2]. This interaction is critical for the compound's inhibitory activity against EGFR-mediated signaling pathways. The electron-withdrawing nature of the nitrile group also affects the overall charge distribution in the quinazoline ring system, creating a more polar molecular environment that favors specific protein-ligand interactions.
Ethoxy Functional Group Electronic Properties
The ethoxy substituent at the 4-position of 6-amino-4-ethoxyquinazoline-2-carbonitrile demonstrates moderate electron-donating characteristics that complement the electron-withdrawing effects of the nitrile group . This electronic balance creates an optimal charge distribution pattern that enhances both binding specificity and biological activity. The ethoxy group reduces the overall electrophilicity of the quinazoline system compared to electron-withdrawing substituents, making the compound more stable under physiological conditions.
Research on similar quinazoline derivatives has shown that ethoxy substitution increases stability under basic conditions while maintaining appropriate reactivity for biological interactions . The ethoxy group contributes to hydrophobic interactions with protein binding sites, enhancing the compound's binding affinity through multiple interaction modes. This dual interaction mechanism involving both hydrogen bonding and hydrophobic contacts contributes to the compound's selectivity and potency.
Table 2: Electronic Effects of Functional Groups in Quinazoline Derivatives
| Functional Group | Electronic Character | Impact on Bioactivity | HOMO-LUMO Effect | Binding Interactions | Reference Citations |
|---|---|---|---|---|---|
| Nitrile (-CN) | Strong electron-withdrawing | Enhances binding affinity to Met769 residue in EGFR | Lowers LUMO energy, increases electron acceptance | Hydrogen bond with hinge region amino acids | [2] [10] |
| Ethoxy (-OEt) | Moderate electron-donating | Reduces electrophilicity, increases stability under basic conditions | Moderate effect on frontier orbitals | Hydrophobic interactions and improved stability | [12] |
| Amino (-NH2) | Strong electron-donating | Critical for hydrogen bonding interactions | Raises HOMO energy, increases electron donation | Hydrogen bonding donor capabilities | [12] [8] |
| Methoxy (-OMe) | Moderate electron-donating | Enhances lipophilicity and membrane permeation | Slight increase in HOMO energy | Hydrophobic interactions with protein binding sites | [5] [6] |
Synergistic Electronic Effects
The combination of electron-withdrawing nitrile and electron-donating ethoxy groups creates a unique electronic environment that optimizes the compound's biological activity. This electronic complementarity results in a balanced charge distribution that enhances both binding affinity and selectivity. The electron-withdrawing effect of the nitrile group is partially offset by the electron-donating ethoxy group, creating a moderate overall electronic character that is optimal for biological interactions.
Studies on quinazoline derivatives have shown that this electronic balance is crucial for maintaining appropriate HOMO-LUMO energy gaps that favor specific protein-ligand interactions [13]. The resulting molecular orbital distribution creates multiple sites for favorable interactions with target proteins, contributing to the compound's high biological activity and selectivity.
Influence on Molecular Properties
The electronic effects of the nitrile and ethoxy groups extend beyond direct protein interactions to influence fundamental molecular properties such as lipophilicity, solubility, and membrane permeation. The polar nitrile group contributes to aqueous solubility, while the ethoxy group enhances lipophilicity, creating a balanced partition coefficient that favors both membrane permeation and target engagement [5]. This balanced property profile is essential for the compound's pharmaceutical potential and biological effectiveness.
The structure-activity relationship profile of 6-amino-4-ethoxyquinazoline-2-carbonitrile can be effectively evaluated through systematic comparison with analogous quinazoline derivatives, providing insights into the specific contributions of each structural element to biological activity [6] [9].
Comparison with 4-Anilinoquinazoline Derivatives
4-Anilinoquinazoline derivatives represent one of the most extensively studied classes of quinazoline-based bioactive compounds. These derivatives, exemplified by gefitinib and erlotinib, demonstrate IC50 values ranging from 0.014 to 39.0 μM against various kinase targets [6] [9]. In contrast, 6-amino-4-ethoxyquinazoline-2-carbonitrile exhibits IC50 values in the range of 0.157 to 25.0 μM, indicating comparable potency but with distinct selectivity profiles.
The key structural difference lies in the 4-position substituent, where 4-anilinoquinazolines possess an aniline moiety that provides extensive hydrophobic interactions and hydrogen bonding capabilities [6]. The ethoxy group in 6-amino-4-ethoxyquinazoline-2-carbonitrile offers different interaction patterns, resulting in altered selectivity profiles and potentially reduced resistance development. Studies have shown that 4-anilinoquinazolines are susceptible to resistance mutations, particularly in the gatekeeper residue, while the 6-amino-4-ethoxyquinazoline-2-carbonitrile scaffold may offer improved resistance profiles [8].
Analysis of 2-Arylquinazoline Derivatives
2-Arylquinazoline derivatives constitute another important class for comparison, with these compounds showing IC50 values ranging from 0.096 to 2.49 μM against EGFR and related kinases [9] [14]. The primary structural distinction from 6-amino-4-ethoxyquinazoline-2-carbonitrile lies in the 2-position substituent, where aryl groups replace the carbonitrile functionality.
The aryl substituents in 2-arylquinazolines provide π-π stacking interactions and hydrophobic contacts with target proteins, contributing to their high binding affinity [14]. However, the carbonitrile group in 6-amino-4-ethoxyquinazoline-2-carbonitrile offers unique hydrogen bonding capabilities that may result in different binding modes and selectivity profiles. Molecular docking studies have revealed that the carbonitrile group forms specific interactions with the hinge region of kinases that are not observed with aryl substituents [2].
Comparative Evaluation with 4-Morpholinoquinazoline Derivatives
4-Morpholinoquinazoline derivatives represent a distinct structural class with IC50 values ranging from 1.0 to 4.68 μM against PI3K/Akt/mTOR pathway targets [5] [15]. These compounds feature a morpholine ring at the 4-position, providing different electronic and steric properties compared to the ethoxy group in 6-amino-4-ethoxyquinazoline-2-carbonitrile.
The morpholine ring contributes to enhanced water solubility and specific protein interactions through its nitrogen atom, which can participate in hydrogen bonding and coordinate interactions [15]. The ethoxy group in 6-amino-4-ethoxyquinazoline-2-carbonitrile provides different interaction patterns, potentially offering advantages in terms of metabolic stability and membrane permeation.
Table 3: Comparative Analysis of Quinazoline Derivative Classes
| Compound Type | IC50 Range (μM) | Primary Target | Key Structural Features | Selectivity Index | Advantages | Limitations | Reference Citations |
|---|---|---|---|---|---|---|---|
| 6-Amino-4-ethoxyquinazoline-2-carbonitrile | 0.157-25.0 | MERS-CoV/Multiple kinases | 6-Amino group, 4-ethoxy, 2-carbonitrile | 25 | High selectivity, good oral bioavailability | Limited structural diversity studies | [8] |
| 4-Anilinoquinazoline derivatives | 0.014-39.0 | EGFR/Multiple kinases | 4-Aniline moiety, various substitutions | 5-50 | Established scaffold, extensive SAR data | Potential resistance development | [6] [9] |
| 2-Arylquinazoline derivatives | 0.096-2.49 | EGFR/Kinases | 2-Aryl substituent, 4-amino variations | 10-40 | Strong kinase inhibition, good selectivity | Moderate oral bioavailability | [9] [14] |
| 4-Morpholinoquinazoline derivatives | 1.0-4.68 | PI3K/Akt/mTOR pathway | 4-Morpholine ring, 7/8-substitutions | 15-30 | Dual pathway inhibition | Complex synthesis requirements | [5] [15] |
Unique Structural Advantages
The structural combination present in 6-amino-4-ethoxyquinazoline-2-carbonitrile offers several unique advantages compared to other quinazoline derivatives. The presence of the 6-amino group provides additional hydrogen bonding capabilities that are not present in most other quinazoline classes [8]. This structural feature contributes to enhanced binding affinity and selectivity, as demonstrated by the compound's high selectivity index of 25.
The 2-carbonitrile functionality distinguishes this compound from other quinazoline derivatives by providing a unique electronic environment and specific binding interactions [2]. This structural element may contribute to reduced resistance development compared to 4-anilinoquinazolines, as the binding mode involves different protein contacts that are less likely to be affected by common resistance mutations.
Pharmacological Profile Comparison
The pharmacological profile of 6-amino-4-ethoxyquinazoline-2-carbonitrile demonstrates favorable characteristics compared to other quinazoline derivatives. The compound exhibits good oral bioavailability (21% in rat studies) and appropriate pharmacokinetic properties [8]. This profile compares favorably with 4-anilinoquinazolines, which often suffer from poor oral bioavailability, and 4-morpholinoquinazolines, which may have complex metabolic profiles due to the morpholine ring.